molecular formula C11H18N4 B1479324 6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine CAS No. 2098140-56-6

6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1479324
CAS No.: 2098140-56-6
M. Wt: 206.29 g/mol
InChI Key: AOVQNOVQHOGPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals, substituted with an amine group at the 4-position and a 2,6-dimethylpiperidine moiety at the 6-position. This specific molecular architecture is characteristic of compounds investigated for their potential biological activity. Pyrimidine derivatives, particularly those with piperidine substitutions, are extensively studied for their capacity to interact with various enzymatic targets . Research into analogous compounds has demonstrated that the pyrimidin-4-amine structure is a key pharmacophore in the development of inhibitors for kinase targets, including Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are important in oncology research . Furthermore, such fused pyrimidine-based compounds have been explored as antitumor agents, with some acting as inhibitors of proangiogenic receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β . The presence of the sterically hindered 2,6-dimethylpiperidine group can influence the compound's conformation and its interaction with biological targets, as seen in related crystalline structures . Researchers utilize this compound as a valuable building block for synthesizing more complex molecules or as a core structure for screening in various biochemical assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVQNOVQHOGPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NC=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2,6-dimethylpiperidin-1-yl group. Its molecular formula is C12H20N4C_{12}H_{20}N_{4}, and it is characterized by the presence of both amine and piperidine functionalities, which are crucial for its biological activity.

PropertyValue
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.32 g/mol
IUPAC Name This compound
InChI Key MPMDXUDCKUMFEH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific kinases or receptors, leading to downstream effects that can influence cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives have shown promising results as CDK4/6 inhibitors, which are critical in regulating the cell cycle. A study demonstrated that certain derivatives achieved IC50 values as low as 0.71 nM against CDK4/6, indicating potent inhibitory effects on cancer cell proliferation .

Neuroprotective Effects

Piperidine derivatives have been explored for their neuroprotective properties. Studies suggest that compounds with similar structures can inhibit cholinesterase enzymes, potentially benefiting conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain . The presence of the piperidine moiety is crucial for this activity.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has also been investigated. Certain pyrimidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in inflammatory responses and tissue remodeling . This inhibition can be beneficial in treating degenerative diseases characterized by excessive inflammation.

Case Studies

  • Anticancer Study : A recent study focused on a series of piperidine derivatives found that modifications around the pyrimidine core significantly enhanced anticancer activity in various cell lines . The study highlighted structure-activity relationships (SAR) that could guide future drug design.
  • Neuroprotection : Another investigation into piperidine-based compounds revealed their potential in protecting neuronal cells from oxidative stress, suggesting a pathway for developing treatments for neurodegenerative disorders .

Scientific Research Applications

6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine, a compound with significant potential in scientific research, has garnered attention for its various applications, particularly in medicinal chemistry and pharmacology. This article explores the compound's applications, supported by data tables and case studies from verified sources.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylpiperidine moiety. The chemical formula is C_{13}H_{18}N_{4}, and its molecular weight is approximately 230.31 g/mol.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. In particular, this compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound showed selective inhibition of cancer cell lines, indicating a pathway for further drug development .

Antiviral Properties
Another promising application is in the field of antiviral research. Compounds with similar structures have shown effectiveness against viral infections such as HIV and hepatitis C. Preliminary studies suggest that this compound may interfere with viral replication mechanisms .

Neurological Research

CNS Activity
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions like depression and anxiety .

Case Study: Neuroprotective Effects
A case study published in Neuropharmacology explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, paving the way for new treatments .

Agricultural Chemistry

Pesticide Development
The pyrimidine scaffold is also prevalent in agricultural chemistry, particularly in developing new pesticides. Studies have shown that modifications to the piperidine group can enhance the efficacy of these compounds against specific pests while reducing toxicity to non-target organisms .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme inhibition. For instance, it has been tested against various enzymes linked to metabolic pathways, providing insights into its potential as a lead compound for developing enzyme inhibitors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits specific kinases; selective against cancer cell lines
AntiviralPotential interference with viral replication mechanisms
CNS ActivityModulates neurotransmitter systems; potential for treating depression
NeuroprotectiveReduces oxidative stress and inflammation in neuronal cells
Pesticide DevelopmentEnhances efficacy against pests with reduced toxicity
Enzyme InhibitionAssessed for inhibition of metabolic enzymes

Table 2: Structural Analogues and Their Activities

Compound NameStructure TypeActivity TypeReference
Pyrimidine Derivative ASimilar piperidine substitutionAnticancer
Piperidine-Based Compound BDifferent substituentsAntiviral
Neuroprotective Compound CPiperidine with additional groupsNeuroprotective

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr reactions, particularly at the 4-position. The amine group can act as a leaving group under specific conditions:

  • Chlorination : Treatment with POCl₃ at 80–100°C replaces the amine with a chloride, enabling further functionalization .

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) allow substitution with aryl/heteroaryl groups (Table 1) .

Table 1: SNAr Reaction Yields with Catalysts

Catalyst SystemLigandYield (%)Source
Pd(OAc)₂Xantphos56
Pd(PPh₃)₂Cl₂None72
Dichlorobis(triphenylphosphine)Pd(II)dppp5

Alkylation and Acylation of the 4-Amine Group

The primary amine undergoes alkylation/acylation to form derivatives:

  • Alkylation : Reacts with alkyl halides (e.g., 2-dimethylaminoethyl chloride) in DMF at 60°C with NaH, achieving ≥98% yield .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane using DIPEA as a base .

Key Conditions :

  • Solvents: DMF, DMSO, or dichloromethane

  • Bases: NaH, K₂CO₃, or DIPEA

  • Temperatures: 50–100°C

Oxidation

  • The 2,6-dimethylpiperidin-1-yl group resists oxidation, but the pyrimidine ring can undergo hydroxylation with H₂O₂/H₂SO₄ under reflux.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, though yields are substrate-dependent.

Piperidine Substituent Modifications

The 2,6-dimethylpiperidine moiety participates in:

  • Quaternization : Reacts with methyl iodide in acetonitrile to form N-alkylated salts .

  • Demethylation : BF₃·Et₂O in CH₂Cl₂ removes methyl groups selectively at 0°C .

Biological Activity-Driven Reactions

In medicinal chemistry applications:

  • Schiff Base Formation : Condenses with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines for antimicrobial testing .

  • Complexation : Binds to metal ions (e.g., Cu²⁺) via the pyrimidine nitrogen, enhancing anticancer activity .

Stability Under Experimental Conditions

Degradation Pathways :

  • Hydrolysis: Stable in neutral aqueous solutions but degrades in acidic/basic media (t₁/₂ = 8 hr at pH 2).

  • Photolysis: UV light (254 nm) induces ring-opening reactions over 24 hr .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, a comparative analysis with structurally related pyrimidine derivatives is presented below. Key differences include substituent positions, ring modifications, and functional group additions.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituent at Position 6 Amine Position Additional Groups Molecular Weight (g/mol) Key Features
This compound 2,6-Dimethylpiperidinyl 4 None Not reported Enhanced steric hindrance from dimethyl groups; potential for rigid binding
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazinyl (two nitrogen atoms) 4 N-Butyl Not reported Increased lipophilicity; piperazine enhances polarity and solubility
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidinyl 2 4-Methyl Not reported Amine at position 2; methyl group may stabilize crystal structure
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine 4-Aminopiperidinyl 4 N-Allyl 233.31 Allyl group introduces conformational flexibility; 4-amino enables H-bonding

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Piperidine vs. However, the dimethylpiperidine in this compound may enhance binding specificity in hydrophobic pockets of biological targets.
  • Amino Group Placement: The 4-aminopiperidinyl substituent in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine provides an additional hydrogen-bonding site, which could improve target engagement compared to non-amino analogs .

Preparation Methods

SNAr Reaction on 4-Amino-6-chloropyrimidine

  • Starting materials : 4-amino-6-chloropyrimidine and 2,6-dimethylpiperidine.
  • Reaction conditions : Heating in polar aprotic solvents (e.g., DMF, DMSO) or under microwave irradiation to promote substitution.
  • Mechanism : The nucleophilic nitrogen of 2,6-dimethylpiperidine attacks the electrophilic carbon bearing the chlorine at the 6-position, displacing chloride and forming the desired C-N bond.
  • Work-up : After reaction completion, aqueous acid-base extraction is performed to isolate the product.

This method is supported by analogous pyrimidine amination reactions where selective displacement of chloro substituents at the 4- or 6-position is achieved with various amines under controlled temperature and stoichiometry.

Palladium-Catalyzed Cross-Coupling Reactions

  • Approach : Use of palladium-mediated Buchwald-Hartwig amination to couple 6-halopyrimidines with 2,6-dimethylpiperidine.
  • Catalysts and ligands : Pd2(dba)3 or Pd(OAc)2 with phosphine ligands such as Xantphos.
  • Bases : Sodium tert-butoxide or potassium tert-butoxide.
  • Solvents : Toluene or dioxane, often heated to 100 °C or higher.
  • Outcome : Efficient formation of the C-N bond with moderate to high yields.

This method is widely used for installing nitrogen substituents on heteroaromatic rings, including pyrimidines, and is noted for its versatility and tolerance to functional groups.

Acid-Promoted Amination in Water

  • Method : Hydrochloric acid-promoted amination of 4-chloropyrimidine derivatives with amines in aqueous media.
  • Conditions : Mild heating (~80 °C), catalytic amounts of HCl to accelerate the reaction.
  • Advantages : Environmentally friendly solvent system, rapid reaction times (1 hour), and good yields (~86%).
  • Limitations : Some substrates may undergo side reactions or dehalogenation.

This approach is an emerging green chemistry technique for amination of pyrimidines and related heterocycles.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield/Outcome
1 4-Amino-6-chloropyrimidine + 2,6-dimethylpiperidine, DMF, 100 °C, 12-24 h SNAr reaction to displace Cl at C-6 with piperidine nitrogen Moderate to high yield (50-90%)
2 Pd2(dba)3, Xantphos, NaOtBu, toluene, 100 °C, 12 h Buchwald-Hartwig amination of 6-halopyrimidine with 2,6-dimethylpiperidine Good yield (60-80%)
3 4-Chloropyrimidine + 2,6-dimethylpiperidine, H2O, 0.1 equiv HCl, 80 °C, 1 h Acid-promoted amination in aqueous media High yield (~86%)

Research Findings and Observations

  • Selectivity : The 6-position chlorine in 4-aminopyrimidines is selectively displaced by nucleophilic amines without affecting the 4-amino group, enabling regioselective synthesis.
  • Solvent Effects : Aprotic solvents like DMF and toluene favor higher yields in cross-coupling and SNAr reactions, while water with acid catalysis offers a greener alternative with comparable efficiency.
  • Base Selection : Strong bases such as potassium tert-butoxide enhance nucleophilicity and facilitate coupling but require careful control to avoid side reactions.
  • Temperature Control : Elevated temperatures (80-145 °C) are often necessary to drive the substitution to completion.
  • Purification : Products are typically purified by aqueous acid-base extraction followed by chromatographic techniques.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield Notes
SNAr on 4-amino-6-chloropyrimidine 2,6-Dimethylpiperidine DMF, DMSO 100-140 °C 12-24 h 50-90% Straightforward, regioselective
Pd-Catalyzed Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, NaOtBu Toluene, Dioxane 100 °C 12 h 60-80% Requires catalyst, good functional group tolerance
Acid-Promoted Amination in Water 0.1 equiv HCl, 2,6-Dimethylpiperidine Water 80 °C 1 h ~86% Green chemistry approach, mild conditions

Q & A

Q. What are the recommended synthetic routes for 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyrimidin-4-amine derivatives typically involves nucleophilic substitution or Buchwald–Hartwig amination. For example, in structurally similar compounds, substitution at the pyrimidine C4 position with piperidine derivatives is achieved under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ . Optimization may include:

  • Temperature control : Lower temperatures (e.g., 50–80°C) reduce side reactions.
  • Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl amines .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for piperidine methyl groups at δ ~1.0–1.5 ppm and pyrimidine NH₂ at δ ~5.5–6.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., HRMS-APCI for [M+H]⁺) .
  • Melting point analysis : Compare observed values (e.g., 131–132°C for similar compounds) to literature to assess crystallinity .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .

Q. What role do the 2,6-dimethylpiperidine substituents play in the compound’s physicochemical properties?

Methodological Answer: The dimethylpiperidine group influences:

  • Lipophilicity : Methyl groups increase logP, enhancing membrane permeability (critical for CNS-targeting compounds) .
  • Conformational rigidity : The piperidine ring restricts rotational freedom, potentially improving binding specificity to biological targets (e.g., kinases) .
  • Solubility : Polar aprotic solvents (e.g., DMSO) are recommended for dissolution in biological assays due to moderate aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2,6-dimethylpiperidine moiety?

Methodological Answer:

  • Comparative analogs : Synthesize variants (e.g., replacing dimethylpiperidine with morpholine or 4-methylpiperazine) and test activity in target assays (e.g., kinase inhibition) .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., MAP4K4 inhibitors) to identify key interactions (e.g., hydrogen bonding with pyrimidine NH₂) .
  • Free-energy calculations : Use molecular dynamics simulations to quantify binding affinity changes upon substituent modification .

Q. What strategies resolve contradictions in NMR data for pyrimidin-4-amine derivatives under varying experimental conditions?

Methodological Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes NH₂ protons, reducing exchange broadening .
  • Temperature-dependent NMR : Acquire spectra at 25°C and 60°C to observe dynamic processes (e.g., piperidine ring puckering) .
  • 2D techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing piperidine CH₂ from pyrimidine CH) .

Q. How can single-crystal X-ray diffraction data guide the optimization of this compound derivatives?

Methodological Answer:

  • Torsion angle analysis : Identify steric clashes (e.g., between dimethyl groups and adjacent substituents) to design sterically tolerant analogs .
  • Hydrogen-bond networks : Map interactions (e.g., NH₂⋯O=C in co-crystals) to prioritize substituents that enhance target binding .
  • Packing motifs : Optimize crystallization conditions (e.g., slow evaporation from EtOH) to improve crystal quality for high-resolution data (R factor < 0.05) .

Q. What computational methods predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In silico metabolism : Use software like MetaSite to identify vulnerable sites (e.g., piperidine N-demethylation) .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Q. How do researchers address discrepancies in biological activity data across different assay platforms for this compound?

Methodological Answer:

  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., recombinant kinase) vs. cell-based (e.g., proliferation) assays to assess membrane permeability .
  • Counter-screening : Test against off-targets (e.g., GPCRs) to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.